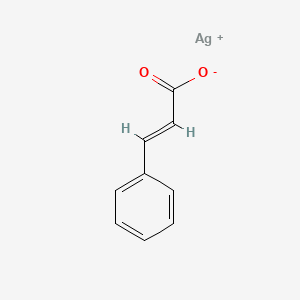
Silver(I) cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver cinnamate is a chemical compound that combines the properties of silver ions with cinnamic acid, a naturally occurring organic acid found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver cinnamate can be synthesized through the reaction of silver nitrate (AgNO3) with cinnamic acid (C9H8O2) in an aqueous solution. The reaction typically involves dissolving silver nitrate in distilled water, followed by the addition of cinnamic acid. The mixture is then stirred and heated to facilitate the formation of silver cinnamate.
Industrial Production Methods: On an industrial scale, the production of silver cinnamate involves similar principles but is conducted in larger reactors with precise control over temperature, pH, and reaction time to ensure consistent quality and yield. The process may also include purification steps to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Silver cinnamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Silver cinnamate can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Substitution reactions may involve the replacement of the silver ion with other metal ions or organic groups.
Major Products Formed:
Oxidation Products: Oxidation of silver cinnamate can lead to the formation of cinnamic acid derivatives or silver oxide.
Reduction Products: Reduction reactions can produce silver metal or other reduced forms of cinnamic acid.
Substitution Products: Substitution reactions can result in the formation of various silver complexes or organic derivatives.
Scientific Research Applications
Antimicrobial Activity: Silver cinnamate exhibits antimicrobial properties, making it useful in developing antibacterial and antifungal agents.
Herbicidal Properties: The compound has been studied for its herbicidal activity, particularly in controlling invasive plant species.
Material Science: Silver cinnamate is used in the synthesis of biobased functional materials, such as UV-reactive polymers, which have applications in reducing global warming.
Mechanism of Action
The antimicrobial activity of silver cinnamate is attributed to the release of silver ions, which interact with microbial cell membranes and disrupt their function. The silver ions can also generate reactive oxygen species, leading to oxidative stress and cell damage. The cinnamic acid moiety may enhance the compound's ability to penetrate microbial cells and target specific cellular components.
Comparison with Similar Compounds
Silver Nitrate (AgNO3): A well-known antimicrobial agent that releases silver ions.
Silver Nanoparticles: Utilized for their broad-spectrum antimicrobial activity and potential in various applications.
Cinnamic Acid Derivatives: Other cinnamic acid derivatives, such as methyl cinnamate, have been studied for their herbicidal and antimicrobial properties.
Would you like to know more about any specific aspect of silver cinnamate?
Properties
Molecular Formula |
C9H7AgO2 |
|---|---|
Molecular Weight |
255.02 g/mol |
IUPAC Name |
silver;(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; |
InChI Key |
SIEWBPYSALLVGO-UHDJGPCESA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ag+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,6-dimethylphenyl)piperazine;hydrochloride](/img/structure/B15351068.png)
![2-[2-[Bis(2,6-dimethylphenyl)methoxy]ethoxy]ethyl-dimethylazaniumchloride](/img/structure/B15351084.png)

![D-[1,2,3-13C3]glyceraldehyde](/img/structure/B15351105.png)
![4-{2-[(5-Bromofuran-2-yl)carbonyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B15351115.png)

![N-{3-[(1E)-1-(2-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B15351120.png)
![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B15351122.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15351126.png)
![2,3-Dioxa-5-azabicyclo[2.2.2]octa-5,7-diene-8-carboxylic acid](/img/structure/B15351138.png)
![1-(5-chlorothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15351141.png)


![5-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15351153.png)
